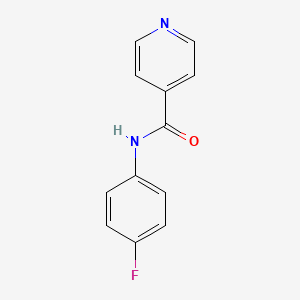

N-(4-fluorophenyl)pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

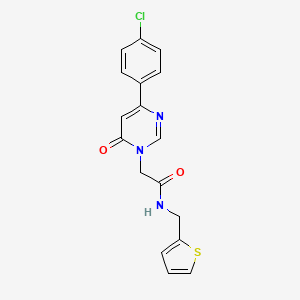

“N-(4-fluorophenyl)pyridine-4-carboxamide” is a chemical compound with the molecular formula C13H10FN3O . It belongs to the class of organic compounds known as aromatic anilides .

Synthesis Analysis

The synthesis of such compounds often involves multi-step nucleophilic substitution reactions and ester hydrolysis . For instance, 4-Pyridinecarboxaldehyde, a heterocyclic building block, can be used to prepare Schiff bases via a Korich-type reaction .Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)pyridine-4-carboxamide” is based on structures generated from information available in ECHA’s databases . The InChI string representation of the molecule is available .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorophenyl)pyridine-4-carboxamide” include a molecular weight of 243.2364032 and a molecular formula of C13H10FN3O .Scientific Research Applications

Kinase Inhibition

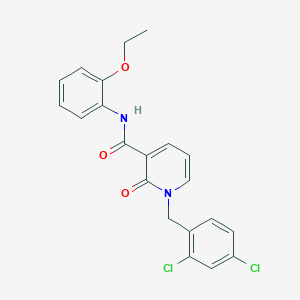

N-(4-fluorophenyl)pyridine-4-carboxamide derivatives have been identified as potent and selective inhibitors of specific kinases. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown significant efficacy as Met kinase inhibitors. Such compounds have been studied for their potential in tumor stasis and cancer treatment, exemplified by a derivative that demonstrated complete tumor stasis in a Met-dependent gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

Crystal Structure and Molecular Interactions

The crystal structures of para-substituted aryl derivatives of pyridine-2-carboxamide, including N-(4-fluorophenyl)pyridine-2-carboxamide, have been extensively studied. These compounds exhibit unconventional hydrogen bonding and π-stacking interactions. For example, compound N-(4-fluorophenyl)pyridine-2-carboxamide demonstrates aryl-carbonyl C-H...O and pyridine-fluorine C-H...F hydrogen bonding, along with well-defined π-stacking involving pyridine rings (Wilson & Munro, 2010).

Organic Synthesis and Conformational Analysis

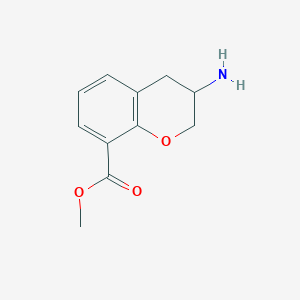

N-(4-fluorophenyl)pyridine-4-carboxamide derivatives are key in organic synthesis and conformational studies. For instance, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, an organic intermediate with azabicyclo and amide groups, was synthesized through multiple reactions. The molecular structure was confirmed by various spectroscopic methods, and its conformation was analyzed using density functional theory (DFT), revealing insights into the physicochemical properties of the compound (Qin et al., 2019).

Non-Linear Optical Properties and Computational Studies

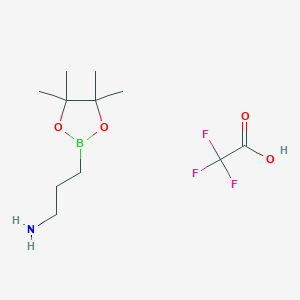

Compounds such as 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide have been synthesized and characterized using various techniques, including non-linear optical (NLO) properties and molecular docking analyses. These studies provide insights into their potential for applications like inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

PET Imaging Applications

Derivatives of N-(4-fluorophenyl)pyridine-4-carboxamide have been utilized in PET imaging studies, particularly for serotonin 1A receptors in humans. For example, a study compared 18F-Mefway, a derivative, with 18F-FCWAY for quantifying 5-HT1A receptors, highlighting the importance of these compounds in neuroimaging and the study of neurological disorders (Choi et al., 2015).

properties

IUPAC Name |

N-(4-fluorophenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSJKQVNKRSGJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2550249.png)

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2550254.png)

![N-(4-acetamidophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550256.png)

![3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2550263.png)

![3-[(3,4-Dichlorophenyl)methyl]-1,3-thiazinane-2-thione](/img/structure/B2550266.png)